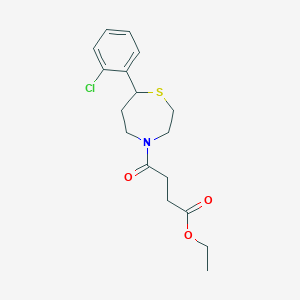

Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

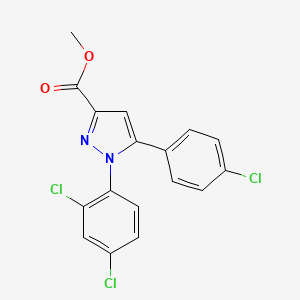

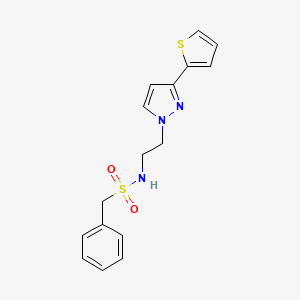

The compound “Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate” is a complex organic molecule. It contains a thiazepan ring, which is a seven-membered ring containing one sulfur and one nitrogen atom. It also has a 2-chlorophenyl group attached to the thiazepan ring, and an ethyl ester group attached to the thiazepan ring via a carbonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepan ring, the 2-chlorophenyl group, and the ethyl ester group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the ethyl ester group could undergo hydrolysis, and the 2-chlorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación

Enantiomerically Pure Compounds Production

Biosynthesis of Optically Pure Esters : Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a derivative closely related to Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate, is identified as a precursor for enantiopure intermediates in chiral drug production, including statins. The use of biocatalysis for its production exemplifies the growing importance of environmentally friendly and cost-effective methods in pharmaceutical manufacturing (Ye, Ouyang, & Ying, 2011). Furthermore, engineered Escherichia coli cells have been employed to efficiently synthesize optically pure (S)-4-chloro-3-hydroxybutanoate, demonstrating the compound's pivotal role in medicinal chemistry (Kizaki, Yasohara, Hasegawa, Wada, Kataoka, & Shimizu, 2001).

Synthetic Methodologies

Catalyzed Synthesis of Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate in synthesizing trifluoromethyl heterocycles, highlighting the significance of Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate in facilitating diverse chemical transformations. Such catalyzed reactions enable the production of a broad spectrum of heterocyclic compounds, crucial in drug development and material science (Honey, Pasceri, Lewis, & Moody, 2012).

Enzymatic Reduction in Biphasic Systems : Biocatalysis, involving the reduction of ethyl 4-chloro-3-oxobutanoate to its hydroxy equivalent, showcases the innovative use of microbial and enzymatic systems in synthesizing chiral intermediates. This process emphasizes the compound's role in sustainable chemistry, where enzyme-catalyzed reactions in biphasic systems have been optimized for higher yields and enantioselectivity, thus contributing to greener pharmaceutical syntheses (Ye, Cao, Yan, Cao, Zhang, Li, Xu, Chen, Xiong, Ouyang, & Ying, 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO3S/c1-2-22-17(21)8-7-16(20)19-10-9-15(23-12-11-19)13-5-3-4-6-14(13)18/h3-6,15H,2,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCBTDRHCBXWNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2770430.png)

![5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide](/img/structure/B2770434.png)

![4-{[1-(cyclobutylcarbonyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2770441.png)

![2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2770442.png)